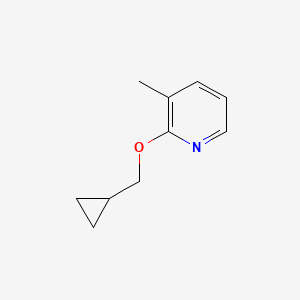
2-(cyclopropylmethoxy)-3-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylmethoxy)-3-methylpyridine (2-CPMP) is an organic compound that is a derivative of pyridine. It has a wide range of applications in scientific research, from being used as a reagent in organic synthesis to being used as a tool for studying the effects of various drugs on the body.
作用机制
2-(cyclopropylmethoxy)-3-methylpyridine has a number of different mechanisms of action. It acts as an agonist at the 5-HT1A receptor, and it also acts as an antagonist at the 5-HT2A receptor. Additionally, 2-(cyclopropylmethoxy)-3-methylpyridine has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine, which can lead to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
2-(cyclopropylmethoxy)-3-methylpyridine has a number of different biochemical and physiological effects. It has been shown to increase levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to increased alertness, improved mood, and improved cognitive function. Additionally, 2-(cyclopropylmethoxy)-3-methylpyridine has been shown to reduce levels of the stress hormone cortisol, which can lead to improved sleep and an improved sense of well-being.
实验室实验的优点和局限性
2-(cyclopropylmethoxy)-3-methylpyridine has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, and it is also relatively stable and non-toxic. Additionally, 2-(cyclopropylmethoxy)-3-methylpyridine has a wide range of applications in scientific research, making it a useful tool for studying various drugs and environmental toxins. However, 2-(cyclopropylmethoxy)-3-methylpyridine is not a very potent compound, and it can be difficult to measure its effects in the body. Additionally, it is not a very selective compound, and it can interact with a wide range of other compounds and receptors.
未来方向
There are a number of potential future directions for 2-(cyclopropylmethoxy)-3-methylpyridine research. One potential direction is to further explore its effects on the body, including its effects on various neurotransmitters and hormones. Additionally, further research could be done to explore its potential applications in the development of new pharmaceutical drugs. Additionally, further research could be done to explore its potential applications in the treatment of various psychiatric and neurological disorders. Finally, further research could be done to explore its potential applications in environmental toxicology.
合成方法
2-(cyclopropylmethoxy)-3-methylpyridine can be synthesized through a number of different methods. The most common method is the reaction of cyclopropylmethanol with pyridine in the presence of a Lewis acid such as aluminum chloride or zinc chloride. This reaction produces 2-(cyclopropylmethoxy)-3-methylpyridine in a yield of approximately 80%. Other methods of synthesis include the reaction of cyclopropylmethanol with pyridine N-oxide in the presence of a Lewis acid, and the reaction of cyclopropylmethanol with pyridine-2-carboxylic acid in the presence of a base such as sodium hydroxide.
科学研究应用
2-(cyclopropylmethoxy)-3-methylpyridine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a tool for studying the effects of various drugs on the body, and as a tool for studying the effects of various drugs on the brain. It has also been used to study the effects of various environmental toxins on the body, and to study the effects of various dietary components on the body. Additionally, 2-(cyclopropylmethoxy)-3-methylpyridine has been used in the development of various pharmaceutical drugs, such as the antidepressant drug fluoxetine.
属性
IUPAC Name |
2-(cyclopropylmethoxy)-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-3-2-6-11-10(8)12-7-9-4-5-9/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLKAOSJPRSOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-3-methylpyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B6496686.png)
![(2E)-N-benzyl-3-(2-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B6496687.png)
![1-[4-(methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6496690.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-2-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6496696.png)
![2,4-dimethoxy-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6496720.png)
![1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6496727.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6496743.png)
![N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6496748.png)
![methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6496755.png)
![3-(4-fluorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6496763.png)
![2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6496774.png)
![7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496782.png)
![(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496783.png)
![ethyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6496788.png)